3,5-Dibromo-4-fluorobenzenethiol
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Overview
Description
3,5-Dibromo-4-fluorobenzenethiol is a chemical compound with the molecular formula C6H3Br2FS . It has a molecular weight of 285.96 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H3Br2FS/c7-4-1-3 (10)2-5 (8)6 (4)9/h1-2,10H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a liquid or solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Characterization of Polymers
- A study by Banerjee et al. (2009) involved the synthesis of hyperbranched poly(arylene ether)s using a new trifluoromethyl-activated monomer, demonstrating the utility of halogenated fluorobenzene derivatives in creating materials with high molecular weight and excellent thermal stability (Banerjee, H. Komber, L. Häussler, & B. Voit, 2009).
Organometallic Chemistry and Catalysis
- Pike et al. (2017) discussed the increasing recognition of fluorobenzenes, like fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), as versatile solvents in organometallic chemistry and transition-metal-based catalysis, highlighting their role in facilitating reactions due to weak binding to metal centers (Pike, Mark R. Crimmin, & Adrian B. Chaplin, 2017).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302+H312+H332-H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective equipment .
Properties
IUPAC Name |
3,5-dibromo-4-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FS/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCUZSLPTFALDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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